tert-Butyl (5-bromo-3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate
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Overview
Description
tert-Butyl (5-bromo-3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is a synthetic organic compound that belongs to the class of pyridoindoles This compound is characterized by the presence of multiple halogen atoms (bromine, chlorine, and fluorine) and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-bromo-3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the pyridoindole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridoindole core.
Carbamate formation: The final step involves the reaction of the pyridoindole derivative with tert-butyl chloroformate and a base, such as triethylamine, to form the tert-butyl carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-bromo-3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate can undergo various chemical reactions, including:
Substitution reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium hydride, potassium tert-butoxide, and organometallic reagents can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while hydrolysis can produce the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (5-bromo-3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study the interactions of halogenated pyridoindoles with biological targets. Its halogen atoms can enhance binding affinity and selectivity towards specific proteins or enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromo-3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate involves its interaction with specific molecular targets. The halogen atoms and carbamate group play crucial roles in binding to proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (5-bromo-3-chloro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate: Lacks the fluorine atom.
tert-Butyl (5-bromo-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate: Lacks the chlorine atom.
tert-Butyl (3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate: Lacks the bromine atom.
Uniqueness
tert-Butyl (5-bromo-3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) in its structure. This combination of halogens can enhance its chemical reactivity, binding affinity, and selectivity in various applications, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C17H16BrClFN3O2 |
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Molecular Weight |
428.7 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)-N-methylcarbamate |
InChI |
InChI=1S/C17H16BrClFN3O2/c1-17(2,3)25-16(24)23(4)11-6-10(20)13(18)12-9-5-8(19)7-21-15(9)22-14(11)12/h5-7H,1-4H3,(H,21,22) |
InChI Key |
UKFMUCVZSNAEQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=C(C2=C1NC3=C2C=C(C=N3)Cl)Br)F |
Origin of Product |
United States |
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